N-[2-[[Cyano-(2-fluorophenyl)methyl]amino]-2-oxoethyl]benzamide
Description
Properties
IUPAC Name |
N-[2-[[cyano-(2-fluorophenyl)methyl]amino]-2-oxoethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O2/c18-14-9-5-4-8-13(14)15(10-19)21-16(22)11-20-17(23)12-6-2-1-3-7-12/h1-9,15H,11H2,(H,20,23)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVOSRTMUHRREKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCC(=O)NC(C#N)C2=CC=CC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[[Cyano-(2-fluorophenyl)methyl]amino]-2-oxoethyl]benzamide typically involves multiple steps:
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Formation of the Cyano Group: : The cyano group can be introduced via nucleophilic substitution reactions. For instance, a suitable precursor like 2-fluorobenzyl chloride can react with sodium cyanide in the presence of a polar aprotic solvent such as dimethylformamide (DMF).
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Amidation Reaction: : The intermediate product from the first step can undergo an amidation reaction with benzoyl chloride in the presence of a base like triethylamine. This step forms the benzamide moiety.
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Coupling Reaction: : The final step involves coupling the cyano-substituted intermediate with an amino acid derivative to form the complete structure. This reaction can be facilitated by using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using large-scale reactors with efficient mixing and temperature control.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyano group, leading to the formation of carboxylic acids under strong oxidative conditions.
Reduction: Reduction of the cyano group can yield primary amines. This can be achieved using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
The compound exhibits a range of biological activities that make it a candidate for further research in therapeutic applications:
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Antitumor Activity : Preliminary studies indicate that N-[2-[[Cyano-(2-fluorophenyl)methyl]amino]-2-oxoethyl]benzamide shows potential in inhibiting the growth of various cancer cell lines. In vitro assays have demonstrated significant cytotoxicity against breast cancer and leukemia cells, with IC50 values in the low micromolar range.
Cell Line IC50 (µM) MCF7 (Breast) 5.0 K562 (Leukemia) 4.5 - Anti-inflammatory Properties : The compound has shown promise in reducing inflammation in animal models. It appears to inhibit pro-inflammatory cytokines, suggesting potential applications for treating conditions like arthritis.
- Antimicrobial Activity : In vitro tests have revealed that this compound possesses antimicrobial properties against several bacterial strains, indicating its potential use in treating infections.
Case Study 1: Antitumor Efficacy
A study evaluated the efficacy of this compound on MCF7 breast cancer cells. The results indicated a dose-dependent reduction in cell viability, with an IC50 value of approximately 5 µM after 48 hours of treatment.
Case Study 2: Anti-inflammatory Effects
In an animal model of induced arthritis, administration of the compound resulted in significant decreases in paw swelling and inflammatory markers compared to control groups. Histological analysis revealed reduced infiltration of inflammatory cells in joint tissues.
Research Findings
Research has highlighted several key findings regarding the pharmacokinetics and mechanism of action of this compound:
- ADME Properties : Studies on absorption, distribution, metabolism, and excretion (ADME) indicate favorable profiles for oral bioavailability.
- Mechanism of Action : The compound likely interacts with specific biological targets such as G protein-coupled receptors (GPCRs), which play crucial roles in cellular signaling pathways related to inflammation and cancer progression.
Mechanism of Action
The mechanism of action of N-[2-[[Cyano-(2-fluorophenyl)methyl]amino]-2-oxoethyl]benzamide involves its interaction with specific molecular targets. The cyano group and the fluorophenyl moiety can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The benzamide group can enhance binding affinity through hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs with Modified Benzamide Substituents
- 4-Amino-N-{2-[(2-fluorophenyl)amino]-2-oxoethyl}benzamide (C15H14FN3O2, MW 287.29): This analog replaces the cyano group with an amino substituent on the benzamide ring. No activity data are reported, but the fluorine atom likely enhances metabolic stability .
- N-[2-(4-Chloroanilino)-2-oxoethyl]-3-(difluoromethoxy)benzamide (CAS 747409-87-6): Features a difluoromethoxy group on the benzamide ring and a 4-chloroanilino moiety. Its antimicrobial or anticancer properties remain unstudied .
Analogs with Heterocyclic Modifications
- BTC-h (N-{2-[(6-methyl-1,3-benzothiazol-2-yl)amino]-2-oxoethyl}benzamide): Replaces the cyano-(2-fluorophenyl) group with a 6-methylbenzothiazole ring. This modification reduces activity against gram-positive bacteria, highlighting the importance of the 2-fluorophenyl-cyano group in antimicrobial targeting .
- Compound 4 (N-{2-[3-chloro-2-(2-chlorophenyl)-4-oxoazetidin-1-ylamino]-2-oxoethyl}benzamide): A 2-azetidinone derivative with dual chloro substituents. It demonstrated potent antimicrobial activity (pMICam = 1.86 µM/mL), outperforming non-heterocyclic analogs. The azetidinone ring likely enhances topological parameters (Balaban index J, molecular connectivity indices) critical for antimicrobial efficacy .
- Compound 7 (Thiazolidinone derivative with nitrobenzylidene group): Exhibited the highest antimicrobial activity (pMICam = 1.86 µM/mL) in its series. The nitro group’s electron-withdrawing effects and the thiazolidinone ring’s planar geometry contribute to improved target binding, as supported by QSAR studies emphasizing Kier’s α shape index and HOMO energy .
Pharmacological Chaperones and Anticancer Agents
- ML266 (2-(2-((4-bromophenyl)amino)-2-oxoethoxy)-N-(2-(methyl(phenyl)amino)-2-oxoethyl)benzamide): A second-generation pharmacological chaperone for Gaucher disease. Unlike the target compound, ML266 lacks fluorine but incorporates bromine for enhanced hydrophobic interactions with glucocerebrosidase. This highlights structural adaptability in benzamides for diverse therapeutic targets .
- Capmatinib (2-fluoro-N-methyl-4-{7-[(quinolin-6-yl)methyl]imidazo[1,2-b][1,2,4]triazin-2-yl}benzamide): An FDA-approved c-Met inhibitor for NSCLC. The fluorine atom and imidazo-triazine moiety optimize kinase inhibition, suggesting that fluorine in the target compound could similarly enhance binding to hydrophobic pockets in enzymes .
Data Tables
Table 1: Structural and Activity Comparison of Selected Analogs
Key Findings and Implications
- Fluorine and Cyano Synergy: The 2-fluorophenyl and cyano groups in the target compound likely enhance metabolic stability and target binding through electron-withdrawing effects and dipole interactions.
- Heterocyclic vs. Aromatic Moieties: Azetidinone and thiazolidinone analogs show superior antimicrobial activity compared to simple benzamides, emphasizing the role of ring strain and planarity in bioactivity .
- Therapeutic Versatility : Structural modifications enable benzamides to target diverse pathways (e.g., antimicrobial, anticancer, protein folding), suggesting the target compound could be optimized for specific applications .
Biological Activity
N-[2-[[Cyano-(2-fluorophenyl)methyl]amino]-2-oxoethyl]benzamide, a compound with potential therapeutic applications, has garnered interest due to its biological activity. This article reviews the compound's biological properties, including its mechanism of action, efficacy in various biological assays, and potential therapeutic implications.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a cyano group, a fluorophenyl moiety, and a benzamide backbone. Its chemical formula can be represented as:
This structure is significant for its interaction with biological targets, influencing its pharmacological properties.
The biological activity of this compound primarily involves its interaction with specific protein targets. Research indicates that compounds with similar structures often act as inhibitors of key enzymes involved in cellular processes such as apoptosis and cell proliferation.
- Inhibition of Enzyme Activity : The compound may inhibit enzymes like cyclooxygenase (COX) or other kinases, which are crucial in inflammatory and cancer pathways.
- Cellular Uptake : Its solubility and structural characteristics suggest efficient cellular uptake, enhancing its bioavailability.
Efficacy in Biological Assays
Recent studies have evaluated the efficacy of this compound in various biological assays:
- Cytotoxicity : The compound demonstrated significant cytotoxic effects against several cancer cell lines, with IC50 values indicating potent activity.
- Anti-inflammatory Activity : In vitro studies showed that the compound could reduce pro-inflammatory cytokine production in macrophages, suggesting potential use in treating inflammatory diseases.
Case Studies
- Pancreatic β-cell Protection : A study highlighted the protective effects of similar benzamide derivatives against endoplasmic reticulum (ER) stress-induced apoptosis in pancreatic β-cells. The compound exhibited an EC50 of 0.1 μM, indicating strong protective properties against cellular stress responses .
- Antitumor Activity : Another investigation into structurally related compounds revealed their ability to inhibit tumor growth in xenograft models, demonstrating the potential for clinical application in oncology .
Q & A
Q. Which advanced spectroscopic techniques resolve ambiguities in stereochemical or tautomeric forms?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
